4-(2,4-Dimethylphenyl)thian-4-ol

Beschreibung

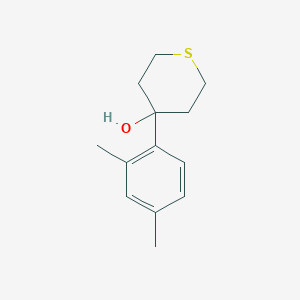

4-(2,4-Dimethylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 2,4-dimethylphenyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic and alkyl substituents, which may influence its biological activity and solubility.

Eigenschaften

IUPAC Name |

4-(2,4-dimethylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-10-3-4-12(11(2)9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECALURXGBBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

As a polymer-based component, the SH 56/70 system holder does not undergo typical chemical reactions like oxidation, reduction, or substitution that are common in small organic molecules. Instead, its performance is evaluated based on its physical and mechanical properties, such as stability, flexibility, and resistance to dynamic loads .

Wissenschaftliche Forschungsanwendungen

The SH 56/70 system holder is widely used in various industrial applications, including:

Robotic Equipment: Ensuring the stability and protection of cables in robotic systems.

Machine Automation: Providing secure cable management in automated machinery.

Factory Automation: Enhancing the durability and flexibility of cable protection in factory settings.

Mechanical Engineering: Supporting the design and construction of mechanical systems with reliable cable management solutions.

Wirkmechanismus

The SH 56/70 system holder functions by securely holding and protecting cables within its structure. It is designed to be easily adaptable to both dynamic and static applications, ensuring that cables remain stable and protected under various conditions. The system holder’s design includes features such as a stable vibration-proof red clip for safe locking and easy installation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights:

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl substituents, enhancing aromatic ring stability and lipophilicity. Chloro and methoxy substituents () may enhance antimicrobial activity by disrupting microbial membrane integrity or enzyme function .

Functional Group Variations :

- Thiane vs. Thiazole : The thiane ring (saturated sulfur heterocycle) in the target compound differs from thiazole (unsaturated, nitrogen-sulfur heterocycle) in . Thiazoles are often associated with chemosensor applications due to their π-conjugated systems .

- Hydroxyl vs. Formamide/Semicarbazone : The hydroxyl group in the target compound may participate in hydrogen bonding, whereas semicarbazones () exhibit anticonvulsant activity via GABA transaminase inhibition .

Physicochemical Properties:

- Molecular Weight and Solubility : Smaller molecules like N-(2,4-Dimethylphenyl)formamide (163.20 g/mol) may exhibit better bioavailability compared to bulkier analogs (e.g., 262.29 g/mol in ).

- Purity and Stability : 4-(4-(Trifluoromethyl)phenyl)thian-4-ol is reported at 97% purity, indicating suitability for research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.